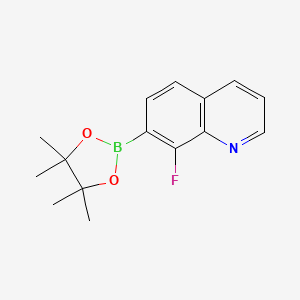

8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS: MFCD28515404) is a fluorinated quinoline derivative bearing a pinacol boronate ester group at the 7-position. This compound is synthesized with high purity (98%) and serves as a critical intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures . The quinoline scaffold provides a rigid aromatic framework, while the fluorine atom at the 8-position enhances electronic properties and metabolic stability, making it valuable in drug discovery pipelines.

Properties

IUPAC Name |

8-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-8-7-10-6-5-9-18-13(10)12(11)17/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMWKPQSXUWXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=CC=N3)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves a multi-step process. One common method includes the following steps:

Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.

Introduction of the fluorine atom: This step often involves the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the dioxaborolane group: This is usually done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester as the boron source.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has shown promise in drug development due to its unique structural features that can enhance biological activity. Research indicates that compounds with similar structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of the fluorine atom may improve the compound's pharmacokinetic properties, making it more effective as a therapeutic agent .

Fluorescent Probes

The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biological targets allows for enhanced visualization in cellular studies. This application is particularly relevant in tracking cellular processes and understanding disease mechanisms at the molecular level .

Materials Science

In materials science, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the boron atom contributes to the electronic properties necessary for efficient light emission and charge transport in these materials .

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer potential of various quinoline derivatives, including those containing boron moieties like this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy .

Case Study 2: Fluorescent Imaging

Research conducted on fluorescent probes highlighted the effectiveness of boron-containing compounds in live-cell imaging. The study demonstrated that derivatives of this compound could be used to visualize cellular processes in real-time due to their favorable photophysical properties .

Mechanism of Action

The mechanism by which 8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects is largely dependent on its application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, potentially leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Compound :

- 8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Quinoline backbone: Offers π-π stacking interactions and planar rigidity. 7-position boronate: Facilitates cross-coupling reactivity. 8-fluoro substituent: Increases electronegativity and stabilizes adjacent reactive sites.

Comparisons :

7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol (Compound 20, ): Contains a sulfonyl group at the 5-position and a hydroxyl group at the 8-position. The sulfonyl group enhances solubility in polar solvents but reduces reactivity in cross-coupling compared to boronate esters.

8-(Bromomethyl)-7-chloro-2,4-bis(difluoromethyl)quinoline (): Bromomethyl and bis(difluoromethyl) groups introduce steric bulk and electrophilic sites. Lacks boronate reactivity but serves as a precursor for carboxylic acid derivatives via oxidation.

5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid (PN-1630, ): Pyridine-based boronate ester with a carboxylic acid group. Smaller aromatic system (pyridine vs. quinoline) reduces π-π interactions but enhances solubility. Carboxylic acid enables conjugation to biomolecules, unlike the neutral quinoline derivative.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The tetramethyl-1,3,2-dioxaborolan-2-yl group in 8-fluoro-7-boroquinoline enables efficient coupling with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄). This reactivity is superior to sulfonyl- or halogen-substituted quinolines, which require harsher conditions.

- Stability :

The pinacol boronate ester enhances stability against hydrolysis compared to boronic acids, though less stable than sulfonyl groups under basic conditions.

Physicochemical Properties

| Property | 8-Fluoro-7-boroquinoline | 7-Fluoro-5-sulfonylquinolin-8-ol | PN-1630 (Pyridine derivative) |

|---|---|---|---|

| Molecular Weight | ~273.1 g/mol | ~354.3 g/mol | ~265.1 g/mol |

| LogP (Predicted) | 2.8 | 1.5 | 1.2 |

| Reactivity in Coupling | High | Low | Moderate |

| Key Functional Group | Boronate ester | Sulfonyl, hydroxyl | Boronate ester, carboxylic acid |

Biological Activity

8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain kinases and its applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The compound's chemical structure features a quinoline ring substituted with a fluorine atom and a boronic ester group. This unique configuration contributes to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H18BNO2 |

| Molecular Weight | 255.12 g/mol |

| CAS Number | 1256255-96-5 |

| Boiling Point | Not specified |

| Density | Not specified |

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by adding phosphate groups, which can alter the activity of the target proteins. The inhibition of specific kinases can lead to significant therapeutic effects in various diseases.

Target Kinases

Pharmacological Effects

Studies have demonstrated that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has shown robust antioxidant properties, which help mitigate oxidative stress in cells .

- Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models, suggesting potential applications in inflammatory diseases .

- Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

Study 1: DYRK1A Inhibition

Study 2: Anticancer Activity

Another research effort evaluated the anticancer potential of boron-containing compounds similar to this compound. The findings highlighted its ability to induce apoptosis in cancer cells through kinase inhibition pathways .

Q & A

Q. What are the most reliable synthetic routes for introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group at the 7-position of the quinoline scaffold?

Methodological Answer: The boronate ester group is typically introduced via Suzuki-Miyaura cross-coupling precursors. A two-step approach is common:

Halogenation : Bromination or chlorination at the 7-position of 8-fluoroquinoline using reagents like NBS (N-bromosuccinimide) or POCl₃ .

Borylation : Reaction of the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers characterize the purity and structural integrity of 8-fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

Methodological Answer:

Q. What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via HPLC. Hydrolysis products (e.g., boronic acid) can be identified by shifts in ¹¹B NMR .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate donor?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dtbpf)) for efficiency. Pd(dppf)Cl₂ often provides higher yields for sterically hindered substrates .

- Solvent Effects : Use toluene or THF for electron-deficient aryl halides. Additives like Cs₂CO₃ improve coupling efficiency with deactivated partners .

- Kinetic Analysis : Track reaction progress via in situ ¹⁹F NMR to identify intermediates and optimize reaction time/temperature .

Q. What strategies address contradictions in reported yields for fluorination and borylation steps?

Methodological Answer:

Q. How can computational chemistry predict regioselectivity in further functionalization (e.g., electrophilic substitution)?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The electron-withdrawing fluorine and boronate groups direct electrophiles to the 5- and 6-positions of the quinoline ring .

- Hammett Parameters : Correlate σ values of substituents with observed reaction rates for nitration or sulfonation .

Q. What methodologies enable the use of this compound in designing fluorescent probes or bioimaging agents?

Methodological Answer:

- Structural Analogues : Replace the boronate group with amide or ester functionalities (e.g., 8-amidoquinoline derivatives) to enhance fluorescence quantum yield .

- Chelation Studies : Test metal-binding properties (e.g., Zn²⁺, Al³⁺) using UV-Vis titration. The fluorine atom can tune emission wavelengths by altering electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.